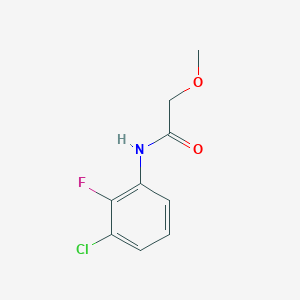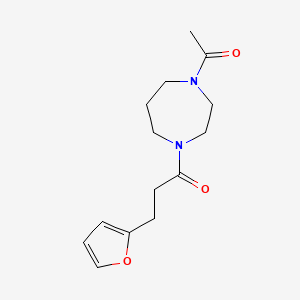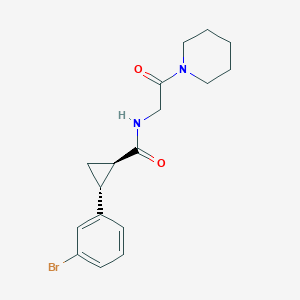![molecular formula C16H21Cl2NO4S B7547579 ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate](/img/structure/B7547579.png)
ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. DIDS belongs to the class of sulfonamide compounds and is known for its ability to inhibit chloride channels.
作用机制
DIDS inhibits chloride channels by binding to a specific site on the channel protein. The binding of DIDS to the channel protein causes a conformational change that blocks the movement of chloride ions through the channel pore. The exact mechanism of DIDS inhibition varies depending on the type of chloride channel being studied.
Biochemical and Physiological Effects:
DIDS has been shown to have several biochemical and physiological effects. Inhibition of CFTR chloride channels by DIDS has been shown to reduce the secretion of mucus in the lungs, which is beneficial in the treatment of cystic fibrosis. DIDS has also been shown to inhibit CaCC channels in smooth muscle cells, leading to relaxation of the muscle and vasodilation. Inhibition of VRAC channels by DIDS has been shown to reduce cell volume and induce apoptosis in cancer cells.
实验室实验的优点和局限性
DIDS has several advantages as a research tool. It is a potent and selective inhibitor of chloride channels, making it a valuable tool for studying the role of chloride channels in various physiological processes. DIDS is also relatively easy to synthesize and is commercially available. However, DIDS has some limitations as a research tool. It has been shown to have off-target effects on other ion channels, such as potassium channels, which can complicate the interpretation of experimental results. Additionally, DIDS has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research on DIDS. One area of interest is the development of more selective inhibitors of chloride channels that do not have off-target effects. Another area of interest is the study of the role of chloride channels in cancer, as inhibition of VRAC channels by DIDS has been shown to induce apoptosis in cancer cells. Additionally, the use of DIDS as a potential therapeutic agent in the treatment of diseases such as cystic fibrosis and hypertension warrants further investigation.
Conclusion:
In conclusion, DIDS is a valuable tool for studying chloride channels and their role in various physiological processes. Its ability to inhibit chloride channels has led to its widespread use in scientific research. While DIDS has some limitations as a research tool, it has several advantages and has the potential to be used as a therapeutic agent in the treatment of certain diseases. Further research on DIDS and its effects on chloride channels is warranted.
合成方法
The synthesis of DIDS involves the reaction of ethyl 3-piperidinylcarboxylate with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure DIDS.
科学研究应用
DIDS has been extensively used in scientific research as a tool to study chloride channels. Chloride channels are transmembrane proteins that regulate the movement of chloride ions across cell membranes. DIDS has been shown to inhibit several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, the calcium-activated chloride channel (CaCC), and the volume-regulated anion channel (VRAC). DIDS has also been used to study the role of chloride channels in various physiological processes such as cell volume regulation, neuronal excitability, and ion transport.
属性
IUPAC Name |
ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO4S/c1-2-23-16(20)12-4-3-7-19(11-12)8-9-24(21,22)15-10-13(17)5-6-14(15)18/h5-6,10,12H,2-4,7-9,11H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPUTVYTABNUIQ-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)CCS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7547510.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)
![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)

![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7547540.png)



![N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B7547590.png)
![4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide](/img/structure/B7547598.png)
